Product packaging for 3,5-Dimethyl-2-methoxyphenylboronic acid(Cat. No.:CAS No. 1451391-98-2)

3,5-Dimethyl-2-methoxyphenylboronic acid

Cat. No.: B3028011
CAS No.: 1451391-98-2
M. Wt: 180.01
InChI Key: UHTQRLCDAMYQFY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-methoxyphenylboronic acid is a substituted phenylboronic acid that serves as a versatile intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that enables the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate. This reaction is a cornerstone methodology for the construction of biaryl and heterobiaryl structures, which are core scaffolds found in many pharmaceuticals, agrochemicals, and organic materials. The specific substitution pattern on the ring, featuring methoxy and methyl groups at the 2, 3, and 5 positions, allows researchers to introduce a sterically and electronically distinct moiety into a target molecule. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. As with all chemicals of this nature, appropriate safety precautions must be observed. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BO3 B3028011 3,5-Dimethyl-2-methoxyphenylboronic acid CAS No. 1451391-98-2

Properties

IUPAC Name

(2-methoxy-3,5-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-4-7(2)9(13-3)8(5-6)10(11)12/h4-5,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UHTQRLCDAMYQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245160
Record name Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)-
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Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-98-2
Record name Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)-
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Record name Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)-
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Record name (2-methoxy-3,5-dimethylphenyl)boronic acid
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Synthetic Methodologies for 3,5 Dimethyl 2 Methoxyphenylboronic Acid and Substituted Arylboronic Acid Derivatives

Classical Approaches to Arylboronic Acid Synthesis

The foundational methods for synthesizing arylboronic acids have been well-established for decades and primarily rely on the borylation of arylmetal intermediates. These approaches involve the formation of a carbon-metal bond on the aromatic ring, followed by an electrophilic quench with a boron-containing reagent.

Electrophilic Borylation of Arylmetal Intermediates

The reaction between an organometallic compound, where a carbon atom of the aryl ring is bonded to a metal, and a boron electrophile is a cornerstone of arylboronic acid synthesis. The high reactivity of the arylmetal species facilitates the formation of the new carbon-boron bond. The two most prominent classes of arylmetal intermediates used for this purpose are Grignard reagents and organolithium compounds.

The synthesis of arylboronic acids via Grignard reagents is a widely employed and robust method. google.comgoogle.com The process begins with the formation of an arylmagnesium halide (a Grignard reagent) from the corresponding aryl halide (typically a bromide or iodide) and magnesium metal. organic-chemistry.org This organomagnesium compound is then treated with a boron electrophile, most commonly a trialkyl borate (B1201080) such as trimethyl borate or triisopropyl borate. The reaction proceeds through the addition of the nucleophilic aryl group to the electrophilic boron atom. The resulting boronic ester is subsequently hydrolyzed with aqueous acid to yield the final arylboronic acid. google.com

A general protocol involves the slow addition of the trialkyl borate to the Grignard reagent solution at low temperatures to prevent multiple additions of the aryl group to the boron center. nih.gov Aliphatic, aromatic, and heteroaromatic Grignard reagents can react with borane (B79455) sources like pinacolborane at ambient temperature in solvents like tetrahydrofuran (B95107) to produce the corresponding boronate esters. organic-chemistry.org

An alternative and often complementary method to the Grignard approach is the use of organolithium reagents. wikipedia.org This protocol typically involves a lithium-halogen exchange reaction, where an aryl halide is treated with a strong organolithium base, such as n-butyllithium or tert-butyllithium. wikipedia.org This exchange is extremely rapid and is often conducted at very low temperatures (e.g., -78 °C) to ensure high selectivity and to prevent side reactions. google.comgoogle.com

Once the aryllithium intermediate is formed, it is quenched with a trialkyl borate. chemicalbook.comchemicalbook.com The high reactivity of the aryllithium reagent necessitates careful temperature control to avoid the formation of undesired triarylboranes or other byproducts. google.comgoogle.com Following the electrophilic quench, an acidic workup is performed to hydrolyze the boronic ester intermediate to the desired arylboronic acid. chemicalbook.comchemicalbook.com This method is particularly useful for aryl halides that are less reactive towards magnesium or for substrates with functional groups that are incompatible with Grignard formation.

The efficiency of arylboronic acid synthesis is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and the specific reagents used is critical for achieving high yields. For instance, in Grignard-mediated borylations, the addition of lithium chloride (LiCl) can facilitate the formation of the Grignard reagent and lead to excellent yields of the arylboronic acid at 0°C. organic-chemistry.org For organolithium-based methods, maintaining temperatures below -60°C during the lithium-halogen exchange and subsequent borylation is crucial for maximizing the yield. chemicalbook.comchemicalbook.com

The following table presents a summary of reaction conditions and yields for the synthesis of representative substituted arylboronic acids using classical methods.

Arylboronic AcidStarting MaterialMethodKey ReagentsConditionsYield (%)Reference
3,5-Dimethylphenylboronic acid1-Bromo-3,5-dimethylbenzene (B43891)Grignard ReagentMg, Trimethyl borate, HCl-78°C to RT, THF/Ether74% chemicalbook.com
3-Methoxyphenylboronic acidm-BromoanisoleOrganolithiumn-Butyllithium, Trimethyl borate, HCl-70°C to 25°C, THF92.1% chemicalbook.comchemicalbook.com
Generic Arylboronic acidsArylbromidesGrignard ReagentiPrMgCl·LiCl, Trialkyl borate0°C, THFExcellent organic-chemistry.org

A specific and illustrative example of the Grignard-mediated approach is the synthesis of 3,5-Dimethylphenylboronic acid. chemicalbook.com

The synthesis commences with the formation of the Grignard reagent, 3,5-dimethylphenylmagnesium bromide. This is achieved by reacting 1-bromo-3,5-dimethylbenzene in tetrahydrofuran (THF) with magnesium turnings. chemicalbook.com The resulting solution is then cooled to -78°C. chemicalbook.com

To this cooled Grignard solution, trimethyl borate is added in one portion. The reaction mixture is allowed to stir and warm to room temperature overnight. The subsequent step involves the hydrolysis of the intermediate boronic ester. This is carefully performed by the addition of 2 M hydrochloric acid. chemicalbook.com

Following hydrolysis, the product is extracted from the aqueous layer using diethyl ether. The combined organic extracts are dried and the solvent is evaporated. The resulting crude product is triturated with hexane (B92381) and filtered to yield 3,5-dimethylphenylboronic acid as a white solid with a reported yield of 74%. chemicalbook.com

Transmetalation Reactions involving Arylsilanes and Arylstannanes

Beyond Grignard and organolithium reagents, arylboronic acids can also be prepared through transmetalation reactions involving other organometallic compounds, such as arylsilanes and arylstannanes. In these reactions, the silyl (B83357) or stannyl (B1234572) group on the aromatic ring is replaced by a boron-containing moiety. This process is effectively an electrophilic ipso-substitution on the aromatic ring. nih.gov

The reaction is driven by the transfer of the aryl group from silicon or tin to a boron electrophile, such as a boron trihalide (e.g., BBr₃ or BCl₃). The choice of boron reagent and reaction conditions is critical to facilitate the cleavage of the aryl-silicon or aryl-tin bond and the subsequent formation of the aryl-boron bond. While less common than the Grignard or organolithium routes for laboratory-scale synthesis, this method offers an alternative pathway, particularly when the corresponding arylsilanes or arylstannanes are readily available. nih.gov

Transition Metal-Catalyzed Borylation Strategies

Transition metal catalysis has revolutionized the synthesis of arylboronic acids, offering milder, more efficient, and more functional group-tolerant alternatives to traditional methods that often rely on harsh organometallic reagents. These strategies enable the direct introduction of a boryl group onto an aromatic ring through various mechanisms.

Palladium-Catalyzed Miyaura Borylation of Aryl Halides and Triflates

The palladium-catalyzed Miyaura borylation is a widely employed and robust method for the synthesis of arylboronic esters from aryl halides (I, Br, Cl) and triflates. This reaction typically involves the cross-coupling of an aryl electrophile with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronate esters can then be hydrolyzed to the corresponding boronic acids.

The choice of palladium catalyst, ligand, and base is crucial for the success of the Miyaura borylation. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more specialized ligands that enhance catalytic activity and substrate scope. A variety of bases, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), are used to facilitate the catalytic cycle. The reaction is highly valued for its broad functional group tolerance, allowing for the synthesis of complex arylboronic acid derivatives. nih.gov

Aryl Halide/TriflateDiboron ReagentCatalystBaseSolventTemp (°C)Yield (%)
4-BromotolueneB₂pin₂PdCl₂(dppf)KOAcDioxane8085
1-Chloro-4-nitrobenzeneB₂pin₂Pd(OAc)₂/SPhosK₃PO₄Toluene10092
Phenyl triflateB₂pin₂Pd(dba)₂/PCy₃CsFDioxane5098

This table presents representative data and conditions for the Miyaura borylation reaction.

Direct Boronylation via Aromatic C–H Functionalization

Direct C–H functionalization represents a highly atom-economical approach to arylboronic acid synthesis, as it avoids the pre-functionalization of the aromatic ring with a halide or triflate. This strategy involves the direct conversion of a C–H bond to a C–B bond, typically catalyzed by a transition metal. This method is particularly attractive for its efficiency and for accessing substitution patterns that may be difficult to obtain through traditional cross-coupling methods. The regioselectivity of C–H borylation is a key challenge and is often controlled by steric or electronic factors, or through the use of directing groups. nih.gov

Photoinduced Borylation of Haloarenes

In recent years, photoinduced borylation has emerged as a powerful and mild method for the synthesis of arylboronic esters from haloarenes. These reactions can often be performed at room temperature and under metal-free conditions, offering a greener alternative to some traditional catalytic systems. The reaction is typically initiated by the photoexcitation of a photosensitizer or the haloarene itself, leading to the formation of an aryl radical. This radical then reacts with a diboron reagent to form the desired boronate ester. This method has shown broad functional group tolerance and can be applied to a wide range of aryl halides, including challenging substrates like aryl fluorides. researchgate.net

HaloareneDiboron ReagentConditionsSolventYield (%)
4-IodobenzonitrileB₂pin₂Blue LED, photocatalystAcetonitrile91
1-Bromo-4-methoxybenzeneB₂pin₂UV light (254 nm)Methanol88
1-Chloro-3,5-dimethylbenzeneB₂pin₂Visible light, organic dyeDMSO75

This table provides illustrative examples of photoinduced borylation reactions.

Iridium-Catalyzed Borylation of Arenes

Iridium-catalyzed C–H borylation has become a particularly prominent and versatile method for the direct synthesis of arylboronic esters. These reactions are known for their high efficiency, broad substrate scope, and predictable regioselectivity, which is often governed by steric hindrance. The commonly used catalysts are generated in situ from iridium precursors like [Ir(OMe)(COD)]₂ and a bipyridine-based ligand. This methodology allows for the borylation of a wide variety of arenes and heteroarenes with high turnover numbers, often at room temperature. nih.gov The resulting boronate esters are valuable intermediates for subsequent cross-coupling reactions.

A key advantage of the iridium-catalyzed approach is its ability to functionalize C-H bonds that are not easily accessible by other methods, providing a powerful tool for the synthesis of complex molecules.

AreneDiboron ReagentCatalyst SystemSolventTemp (°C)Yield (%)
BenzeneB₂pin₂[Ir(OMe)(COD)]₂/dtbpyCyclohexane2599
1,3-DichlorobenzeneB₂pin₂[Ir(COD)Cl]₂/dtbpyHeptane8095
AnisoleB₂pin₂[Ir(OMe)(COD)]₂/bpyTHF2589 (meta/para mixture)

This table showcases typical conditions and outcomes for iridium-catalyzed arene borylation.

Decarbonylative Borylation of Aryl Anhydrides

A more recent innovation in the synthesis of arylboronic esters is the decarbonylative borylation of aryl anhydrides. This method utilizes readily available and bench-stable aryl anhydrides as aryl electrophiles. The reaction is typically catalyzed by palladium and proceeds via the activation of the O–C(O) bond, followed by decarbonylation and subsequent borylation. nsf.govorganic-chemistry.org A significant advantage of this approach is the avoidance of external bases and other additives that are often required in traditional cross-coupling reactions. organic-chemistry.org This methodology has demonstrated excellent functional group tolerance and a broad substrate scope, including the ability to functionalize complex, late-stage pharmaceutical molecules. nsf.govorganic-chemistry.org Rhodium catalysis has also been shown to be effective for this transformation, in some cases offering milder reaction conditions. nih.gov

Aryl AnhydrideDiboron ReagentCatalyst SystemSolventTemp (°C)Yield (%)
Benzoic AnhydrideB₂pin₂Pd(OAc)₂/dppbDioxane16091
4-Methoxybenzoic AnhydrideB₂pin₂Pd(OAc)₂/dppbDioxane16085
Naphthoic AnhydrideB₂pin₂Rh(PPh₃)₃ClToluene12088

This table illustrates representative examples of decarbonylative borylation reactions.

Emerging Synthetic Routes and Innovations for Boronic Acid Derivatives

The field of arylboronic acid synthesis is continuously evolving, with new and innovative methods being developed to address the limitations of existing strategies and to provide access to novel structures. These emerging routes often focus on improving reaction efficiency, expanding substrate scope, and enhancing functional group compatibility, while also considering principles of green chemistry.

One area of active research is the development of new catalytic systems, including the use of earth-abundant and less toxic metals as alternatives to palladium and iridium. Iron and copper-catalyzed borylation reactions, for example, have shown promise in recent years. bohrium.com

Another innovative approach involves the decarboxylative borylation of aromatic carboxylic acids. This method utilizes abundant and inexpensive carboxylic acids as starting materials and proceeds via the generation of an aryl radical intermediate. nih.gov Photocatalysis has been a key enabling technology for these transformations, allowing them to proceed under mild, room-temperature conditions. nih.gov

Furthermore, flow chemistry is being increasingly applied to the synthesis of arylboronic acids. Continuous flow reactors can offer improved safety, scalability, and reaction control compared to traditional batch processes. This is particularly advantageous for reactions involving highly reactive intermediates or exothermic processes.

The development of novel borylating agents beyond B₂pin₂ is also an active area of investigation. New reagents are being designed to improve atom economy, reactivity, and ease of handling. These advancements, along with the ongoing development of novel catalytic systems and reaction concepts, continue to expand the synthetic chemist's toolbox for the preparation of 3,5-Dimethyl-2-methoxyphenylboronic acid and a vast array of other valuable arylboronic acid derivatives. organic-chemistry.orgresearchgate.net

One-Pot and Streamlined Preparative Methods

The synthesis of arylboronic acids, including substituted derivatives like this compound, has been significantly advanced by the development of one-pot and streamlined preparative methods. These approaches offer considerable advantages over traditional multi-step syntheses, which often involve the use of highly reactive organometallic reagents like organolithium or Grignard reagents. organic-chemistry.org One-pot syntheses, in particular, enhance efficiency by reducing the need for purification of intermediates, thereby saving time and resources.

Another significant advancement in the streamlined synthesis of arylboronic acids is the palladium-catalyzed direct borylation of aryl chlorides. nih.gov This method utilizes tetrahydroxydiboron (B82485) [B₂(OH)₄] as the boron source, avoiding the use of more expensive reagents like bis(pinacolato)diboron. nih.gov A key advantage of this protocol is the ability to directly synthesize the arylboronic acid, which can then be used in subsequent reactions without isolation. To ensure the stability of the carbon-boron bond, the intermediate boronic acids can be efficiently converted to their corresponding trifluoroborate derivatives in good to excellent yields, often without the need for a separate work-up or isolation step. nih.gov This methodology is tolerant of a wide range of functional groups and can be extended to a two-step, one-pot Suzuki-Miyaura cross-coupling reaction, where two different aryl chlorides are coupled efficiently. nih.gov

These one-pot and streamlined methods represent a significant improvement in the synthesis of substituted arylboronic acids, providing more direct and efficient routes to these valuable compounds. The development of such methodologies is crucial for facilitating their broader application in organic synthesis.

Table 1: One-Pot Synthesis of Arylboronic Acids via Ir-Catalyzed Borylation

Starting AreneReagentsProductYield (%)Reference
Anisole1. [Ir(cod)OMe]₂, dtbpy, B₂pin₂ 2. NaIO₄4-Methoxyphenylboronic acid85 organic-chemistry.org
1,3-Dimethylbenzene1. [Ir(cod)OMe]₂, dtbpy, B₂pin₂ 2. NaIO₄3,5-Dimethylphenylboronic acid78 organic-chemistry.org
Toluene1. [Ir(cod)OMe]₂, dtbpy, B₂pin₂ 2. NaIO₄4-Methylphenylboronic acid82 organic-chemistry.org

Table 2: Palladium-Catalyzed Direct Synthesis of Arylboronic Acids from Aryl Chlorides

Aryl ChlorideCatalyst / LigandBoron SourceProductYield (%)Reference
4-ChloroanisolePd(OAc)₂ / SPhosB₂(OH)₄4-Methoxyphenylboronic acid92 nih.gov
1-Chloro-4-nitrobenzenePd(OAc)₂ / SPhosB₂(OH)₄4-Nitrophenylboronic acid88 nih.gov
4-ChlorobenzonitrilePd(OAc)₂ / SPhosB₂(OH)₄4-Cyanophenylboronic acid95 nih.gov

Advanced Reactivity and Mechanistic Investigations of 3,5 Dimethyl 2 Methoxyphenylboronic Acid and Analogues

Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reaction of 3,5-dimethyl-2-methoxyphenylboronic acid in this coupling is profoundly influenced by its structural characteristics.

The catalytic cycle of the Suzuki-Miyaura reaction commences with the oxidative addition of an organic halide to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. musechem.com

For sterically hindered boronic acids like this compound, the rates of both oxidative addition and reductive elimination can be affected. The bulky nature of the substituents can influence the ease with which the palladium complex approaches the organic halide and the subsequent formation of the diorganopalladium(II) intermediate. Similarly, the steric congestion around the palladium center in the intermediate can impact the rate of reductive elimination, which is the final bond-forming step.

Ligand substitution on the palladium center is a crucial equilibrium process that dictates the reactivity of the catalyst. The choice of phosphine (B1218219) ligands, for instance, can significantly modulate the electronic and steric environment around the palladium, thereby influencing the rates of the key steps in the catalytic cycle.

Transmetalation, the transfer of the organic group from the boronic acid to the palladium center, is often the rate-determining step. For arylboronic acids, this process is typically facilitated by a base. Two primary pathways are considered for transmetalation: the "boronate pathway," where a boronate species formed by the reaction of the boronic acid with a base reacts with the arylpalladium(II) halide complex, and the "oxo-palladium pathway," which involves the reaction of a palladium-hydroxo complex with the neutral boronic acid. wikipedia.org Studies have suggested that for many systems, the oxo-palladium pathway is kinetically favored. wikipedia.org The presence of the ortho-methoxy group in this compound can play a significant role in the transmetalation step through chelation, which is discussed in the following section.

The ortho-methoxy and meta-dimethyl substituents on the phenyl ring of this compound exert profound steric and electronic effects on its reactivity in the Suzuki-Miyaura coupling.

The ortho-methoxy group can act as a coordinating group, leading to a chelation effect with the palladium center during the transition state. This interaction can stabilize the transition state and influence the regioselectivity and atropselectivity of the reaction, particularly in the coupling with polyhalogenated substrates. beilstein-journals.orgnih.gov This chelation can facilitate the delivery of the aryl group to the palladium center, potentially accelerating the transmetalation step. beilstein-journals.org

Table 1: Suzuki-Miyaura Coupling of Ortho-Substituted Phenylboronic Acids with Aryl Halides
Boronic AcidAryl HalideCatalyst/LigandBaseSolventYield (%)Notes
2-Methoxyphenylboronic acid3,4,5-Tribromo-2,6-dimethylpyridinePd(PPh3)4Na2CO3Toluene/H2OVariableFormation of mono-, di-, and tri-substituted products observed. Selectivity influenced by chelation of the ortho-methoxy group. beilstein-journals.org
3,5-Dimethylphenylboronic acidVarious Aryl BromidesPd(OAc)2/SPhosK3PO4Toluene/H2OGood to ExcellentGenerally high yields are expected due to the electron-donating nature of the methyl groups.
2,6-Dimethylphenylboronic acidAryl BromidesPd(dppf)Cl2Cs2CO3DioxaneLow to ModerateSteric hindrance from both ortho-methyl groups significantly reduces reactivity. thieme-connect.com

The Chan-Lam coupling is a copper-catalyzed reaction that enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, from boronic acids and N-H or O-H containing compounds, respectively. wikipedia.org This reaction is typically carried out under mild conditions, often open to the air.

The steric hindrance posed by the ortho-methoxy and meta-dimethyl groups in this compound is expected to have a significant impact on the efficiency of the Chan-Lam coupling. Studies have shown that sterically hindered boronic acids, such as 2-methoxyphenylboronic acid and 2,6-dimethylphenylboronic acid, often provide low yields in Chan-Lam reactions. thieme-connect.com The bulky substituents can impede the approach of the nucleophile (amine or alcohol) to the copper-boronic acid complex, thereby slowing down the rate of transmetalation and subsequent reductive elimination.

For the formation of C-N bonds, the reaction of this compound with various amines would likely require optimized conditions, such as the use of specific copper catalysts, ligands, and potentially higher reaction temperatures to overcome the steric barrier. Similarly, for C-O bond formation with phenols, the steric hindrance would be a major factor influencing the reaction outcome.

Table 2: Chan-Lam Coupling of Arylboronic Acids with Amines and Phenols
Boronic AcidNucleophileCopper SourceBase/AdditiveSolventYield (%)Notes
Phenylboronic acidAnilineCu(OAc)2PyridineCH2Cl2GoodStandard conditions for Chan-Lam C-N coupling. researchgate.net
2-Methoxyphenylboronic acidVarious AminesCu(OAc)2Et3NCH2Cl2<5%Low yield attributed to steric hindrance from the ortho-methoxy group. thieme-connect.com
This compoundPhenolCu(OAc)2PyridineCH2Cl2Likely LowExpected low yield due to significant steric hindrance.

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated cross-coupling reaction between a thioester and a boronic acid to form a ketone. wikipedia.org A key feature of this reaction is that it proceeds under neutral conditions, making it suitable for substrates with base-sensitive functional groups.

The mechanism involves the coordination of the copper(I) salt to the sulfur atom of the thioester, facilitating the oxidative addition of the palladium(0) catalyst. This is followed by transmetalation with the boronic acid and reductive elimination to afford the ketone product. wikipedia.org

The application of this compound in the Liebeskind-Srogl coupling has not been extensively reported. However, based on the general principles of the reaction, the electronic properties of the boronic acid play a crucial role. Electron-rich boronic acids are generally more reactive in this coupling. The two methyl groups on the aromatic ring of this compound are electron-donating, which should enhance its reactivity. However, the steric hindrance from the ortho-methoxy and meta-dimethyl groups could counteract this electronic advantage by impeding the transmetalation step. The successful coupling would likely depend on a careful optimization of the reaction conditions, including the choice of the palladium catalyst, ligand, and copper(I) source.

Table 3: Liebeskind-Srogl Coupling of Arylboronic Acids with Thioesters
Boronic AcidThioesterCatalyst SystemSolventYield (%)Notes
Phenylboronic acidS-Phenyl benzothioatePd2(dba)3/TFP, CuTCTHFGoodGeneral conditions for the Liebeskind-Srogl reaction. wikipedia.org
3-Methoxyphenylboronic acidC3-Thiomethyl triazinium saltPd(PPh₃)₄, CuTCNot specifiedGoodDemonstrates the applicability of methoxy-substituted phenylboronic acids.
This compoundS-Ethyl propanethioatePd(0)/phosphine, Cu(I) saltTHF or DioxaneNot ReportedReactivity would depend on the balance between electronic activation and steric hindrance.

Suzuki–Miyaura Reaction: Scope, Selectivity, and Mechanistic Elucidation

Transition Metal-Free Transformations

The development of transition metal-free reactions is a cornerstone of modern green chemistry, offering pathways to valuable organic molecules while avoiding the cost, toxicity, and purification challenges associated with metal catalysts. Arylboronic acids, including this compound, are versatile precursors in these transformations, enabling the direct conversion of the C–B bond into a variety of other functional groups.

Ipso-Functionalization Strategies of Carbon-Boron Bonds

Ipso-functionalization, the replacement of the boronic acid moiety at the carbon atom to which it is attached, is a powerful tool for the regioselective synthesis of substituted arenes. For a sterically hindered substrate like this compound, these reactions provide a direct route to functionalities that might be difficult to install using traditional electrophilic aromatic substitution, which would be governed by the directing effects of the existing methoxy (B1213986) and methyl groups.

The conversion of arylboronic acids to phenols is a fundamental transformation. Several metal-free methods have been developed to achieve this, each with its own mechanistic nuances.

Tertiary Amine N-Oxides: The use of tertiary amine N-oxides, such as trimethylamine (B31210) N-oxide (TMAO), offers a mild and rapid method for the hydroxylation of arylboronic acids. researchgate.net The reaction is believed to proceed through a nucleophilic attack of the N-oxide oxygen on the boron atom, forming a boronate intermediate. This is followed by a 1,2-aryl migration from boron to the oxygen atom, and subsequent hydrolysis to yield the corresponding phenol. For sterically hindered boronic acids, the reaction generally proceeds efficiently, highlighting the robustness of this method. tcichemicals.com

HOF·CH3CN: The powerful electrophilic hydroxylating agent, the complex of hydrogen fluoride (B91410) with acetonitrile, can also effect the hydroxylation of organoboranes. While specific studies on this compound are not prevalent, the general reactivity of this reagent suggests it would be effective, likely proceeding through a direct electrophilic attack on the carbon-boron bond.

Electrochemical Methods: Anodic oxidation provides an environmentally friendly approach to the hydroxylation of arylboronic acids. researchgate.net In these methods, the oxidation of the arylboronic acid at the anode leads to the formation of a radical cation, which then reacts with water or hydroxide (B78521) ions to form the phenol. Alternatively, the electrochemical reduction of oxygen can generate superoxide (B77818), which then acts as the nucleophilic oxygen source. rsc.org These methods are often highly efficient and can be performed under mild conditions. researchgate.net

MethodReagent/ConditionsGeneral YieldsMechanistic Hallmark
Tertiary Amine N-OxidesTrimethylamine N-oxideExcellent1,2-Aryl Migration
Electrochemical (Anodic)Anodic OxidationGood to ExcellentRadical Cation Intermediate
Electrochemical (Cathodic)O2 reductionGoodSuperoxide Nucleophile

The direct conversion of a carbon-boron bond to a carbon-nitrogen bond without the use of transition metals is a highly sought-after transformation for the synthesis of anilines.

1,2-C(B–N)-Shift Mechanisms: A common mechanistic pathway in the metal-free amination of arylboronic acids involves a 1,2-aryl migration from a tetracoordinate boron intermediate to a nitrogen atom. This "ate" complex is formed by the reaction of the boronic acid with an aminating agent. The facility of this migration is influenced by the nature of the leaving group on the nitrogen atom. tcichemicals.com

N-Alkyl Hydroxylamines: Reagents such as O-(diphenylphosphinyl)hydroxylamine (DPPH) and hydroxylamine-O-sulfonic acid (HOSA) are effective for the primary amination of arylboronic acids. tcichemicals.comtcichemicals.com The reaction proceeds under mild conditions and demonstrates broad substrate scope. For instance, the use of O-(2,4-dinitrophenyl)hydroxylamine (DPH) has been shown to be effective for a diverse array of arylboronic acids, including those with electron-donating and electron-withdrawing groups, proceeding via the aforementioned 1,2-aryl migration. st-andrews.ac.uk

Azides: Organic azides can serve as a nitrogen source in the metal-free amination of arylboronic acids. nih.gov These reactions often require elevated temperatures to promote the formation of a nitrene intermediate or to facilitate a concerted C-N bond formation with concomitant N2 extrusion. The harsh conditions, however, can limit the functional group tolerance. nih.gov

Nitro Compounds: The reductive coupling of nitroarenes with arylboronic acids provides a powerful method for the synthesis of diarylamines. mit.edu In the absence of a metal catalyst, this transformation can be promoted by reducing agents such as phosphines. nih.gov The reaction likely proceeds through the reduction of the nitro group to a nitroso or nitrene-like species, which then reacts with the boronic acid. mit.edunih.gov

Aminating AgentKey FeaturesMechanistic Insight
O-(2,4-dinitrophenyl)hydroxylamineMild conditions, broad scope1,2-Aryl migration
Hydroxylamine-O-sulfonic acidReadily available, good yieldsAmino cation equivalent
Organic AzidesHigh temperatures often requiredNitrene intermediate or concerted pathway
Nitro Compounds (with reductant)Forms secondary aminesReductive coupling

The ipso-halogenation of arylboronic acids is a highly regioselective method for the synthesis of aryl halides, which are valuable building blocks in organic synthesis.

Fluorination: The electrophilic fluorinating reagent Selectfluor (F-TEDA-BF4) is commonly used for the ipso-fluorination of arylboronic acids. researchgate.net The reaction is believed to proceed through an electrophilic attack of the "F+" source on the carbon atom bearing the boronic acid group. The steric hindrance around the C-B bond in this compound could influence the reaction rate, but the methodology is generally applicable to a wide range of substituted arylboronic acids. mpg.de

Bromination and Iodination: N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are mild and effective reagents for the ipso-bromination and iodination of arylboronic acids, respectively. nih.gov These reactions typically proceed in good to excellent yields and are highly regioselective. nih.gov For a substrate like this compound, this method would provide a direct and predictable route to the corresponding aryl bromide or iodide.

HalogenationReagentGeneral Conditions
FluorinationSelectfluorRoom temperature
BrominationN-Bromosuccinimide (NBS)Room temperature or gentle heating
IodinationN-Iodosuccinimide (NIS)Room temperature or gentle heating

Metal-Free Carbon-Carbon Bond Forming Reactions

While the Suzuki-Miyaura coupling is the hallmark carbon-carbon bond-forming reaction of boronic acids, there is growing interest in developing metal-free alternatives. One notable example is the reductive coupling of arylboronic acids with N-tosylhydrazones. nih.gov This reaction proceeds through the in situ generation of a diazo compound from the tosylhydrazone, which then reacts with the boronic acid. researchgate.net The reaction is tolerant of a wide range of functional groups on both coupling partners. nih.gov

Homologation Reactions and Boronate Rearrangements

Homologation reactions, which involve the extension of a carbon chain by one or more atoms, can be applied to boronic acids to generate more complex organoboron compounds. The Matteson homologation, for instance, utilizes (dihalomethyl)lithium reagents to insert a CHX group into a C-B bond, which can then be further functionalized. uni-saarland.de This process involves the formation of a boron "ate" complex followed by a 1,2-migration of an alkyl or aryl group from the boron to the adjacent carbon atom. ed.ac.uk While specific applications to this compound are not widely reported, the general principles of these rearrangements are fundamental to understanding the reactivity of the boronate complexes that this compound can form.

Petasis Reaction: Mechanism and Scope in Amine and Amino Acid Synthesis

The Petasis reaction, also known as the borono-Mannich reaction, is a versatile three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines, including α-amino acids. wikipedia.orgnih.gov The reaction is prized for its operational simplicity, often proceeding under mild conditions without the need for anhydrous or inert atmospheres, and its tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org

The mechanism of the Petasis reaction is generally understood to proceed through a series of equilibria. organic-chemistry.org It begins with the condensation of the amine and the carbonyl compound (such as an aldehyde or ketone) to form a hemiaminal, which then dehydrates to an electrophilic iminium ion. Concurrently, the boronic acid can react with a hydroxyl group from the carbonyl component, particularly α-hydroxy acids like glyoxylic acid, to form a boronate intermediate. youtube.com The key step involves the irreversible transfer of the organic group from the boron atom to the electrophilic carbon of the iminium ion. organic-chemistry.org This transfer is believed to occur via an intramolecular rearrangement within an "ate" complex, which enhances the nucleophilicity of the aryl group.

The scope of the Petasis reaction is extensive, accommodating a broad range of substrates. organic-chemistry.org Secondary amines, sterically hindered primary amines, and anilines are suitable amine components. organic-chemistry.org The carbonyl partner can be an aldehyde or ketone, with glyoxylic acid being a common choice for the direct synthesis of unnatural α-amino acids. organic-chemistry.org The boronic acid component can be varied widely, including aryl, heteroaryl, and vinylboronic acids with both electron-donating and electron-withdrawing substituents. wikipedia.orgnih.gov The presence of electron-donating groups on an arylboronic acid, such as the methoxy and dimethyl groups in this compound, generally facilitates the reaction by increasing the nucleophilicity of the migrating aryl group.

Table 1: Examples of the Petasis Reaction for Amino Acid Synthesis
AmineCarbonyl CompoundArylboronic AcidProduct TypeYield (%)
BenzylamineGlyoxylic AcidPhenylboronic acidN-Substituted α-amino acidGood
MorpholineGlyoxylic Acid4-Methoxyphenylboronic acidN-Substituted α-amino acidHigh
(S)-2-phenylglycinolGlyoxylic AcidVinylboronic acidChiral N-Substituted α-amino acidHigh
L-Phenylalanine methyl esterLactol from L-phenyl-lactic acidVarious arylboronic acidsanti-1,2-Amino alcoholHigh

Oxidation Reactions of Arylboronic Acids

Arylboronic acids are susceptible to oxidation, which can lead to the formation of phenols as the primary product. This transformation, known as oxidative deboronation, can occur under various conditions and is a significant consideration in synthetic applications. nih.gov

Aerobic Oxidation Pathways

The aerobic oxidation of arylboronic acids to phenols can proceed under catalyst-free conditions, often promoted by light, heat, or the presence of a base. chemistryviews.orgbohrium.com This process, also referred to as autoxidation, typically involves radical mechanisms. The reaction can be initiated by the formation of a superoxide anion that reacts with the boronic acid. chemistryviews.org The mechanism may involve a hydrogen-atom transfer, rearrangement, and subsequent hydrolysis to yield the phenol. chemistryviews.org

Another proposed pathway, particularly in aqueous or basic media, involves the formation of the more nucleophilic boronate anion, ArB(OH)₃⁻. This species is more susceptible to reaction with molecular oxygen, potentially forming a peroxyboronate intermediate that rearranges to the corresponding phenol. The rate of aerobic oxidation is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy and dimethyl substituents on this compound, increase the electron density of the aryl ring, generally making the compound more prone to oxidation compared to electron-deficient arylboronic acids. Recent studies have explored visible-light-induced aerobic oxidative hydroxylation of arylboronic acids without catalysts or additives, proceeding through the photoactivation of an electron donor–acceptor complex. acs.org

Electrochemical Oxidation Mechanisms

Electrochemical methods offer a controlled means to effect the oxidation of arylboronic acids. nih.gov The direct anodic oxidation of these compounds is challenging due to their high oxidation potentials, which can lead to side reactions like dimerization. maastrichtuniversity.nl However, electrochemical oxidation can be achieved, typically resulting in the formation of phenols.

The mechanism is believed to involve an initial one-electron oxidation of the arylboronic acid at the anode to generate a radical cation. This highly reactive intermediate can then react with water or hydroxide ions present in the medium to form the corresponding phenol. In some cases, the process can involve the formation of a seleno-radical which adds to the arylboronic acid, followed by further anodic oxidation to an aryl cation that is then trapped by a nucleophile. acs.org

The oxidation potential of an arylboronic acid is highly dependent on the substituents on the aromatic ring. Electron-donating groups lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential. Therefore, this compound, with its three electron-donating groups, is expected to have a lower oxidation potential than unsubstituted phenylboronic acid, rendering it more susceptible to electrochemical oxidation.

Table 2: Comparative Oxidation Potentials of Selected Arylboronic Acids
Arylboronic AcidRelative Oxidation PotentialSusceptibility to Oxidation
4-Nitrophenylboronic acidHigherLower
Phenylboronic acidIntermediateIntermediate
4-Methoxyphenylboronic acidLowerHigher
This compoundExpected to be LowerExpected to be Higher

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The reagent plays a crucial role in the assembly of intricate molecular designs, from biaryl compounds to chiral molecules and controlled oligomers.

3,5-Dimethyl-2-methoxyphenylboronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of biaryl compounds. nih.govresearchgate.net These reactions are fundamental to creating carbon-carbon bonds between aromatic rings, a common structural motif in pharmaceuticals, natural products, and advanced materials. mdpi.com The steric hindrance provided by the two methyl groups and the methoxy (B1213986) group on the phenyl ring can influence the regioselectivity and atropisomerism of the coupling products, allowing for the synthesis of sterically encumbered biaryls with defined stereochemistry. beilstein-journals.orgnih.gov

Research has demonstrated the use of substituted phenylboronic acids in reactions with aryl halides or triflates to produce a diverse array of biaryl structures. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be fine-tuned to achieve high yields and selectivity. For instance, nickel-catalyzed cross-coupling reactions have also been employed for the synthesis of biaryls using arylboronic acids and aryl chlorides. researchgate.net

Table 1: Examples of Catalytic Systems for Biaryl Synthesis Using Arylboronic Acids

Catalyst SystemCoupling PartnersReaction TypeReference
Pd(PPh₃)₄ / BaseArylboronic acid + Aryl halideSuzuki-Miyaura nih.gov
NiCl₂ / PPh₃Arylboronic acid + Aryl chlorideNickel-catalyzed Cross-Coupling researchgate.net
CuI-ZeoliteArylboronic acid (homocoupling)Oxidative Homocoupling mdpi.com

While direct applications of this compound in alpha-amino acid synthesis are not extensively documented, the broader class of boronic acids serves as valuable intermediates in the synthesis of non-proteinogenic α-amino acids. nih.govnih.govresearchgate.net Synthetic methodologies have been developed to prepare α-aminoboronic acids, which are analogues of natural amino acids and can act as inhibitors of certain enzymes. nih.gov These methods often involve the reaction of a stabilized anion of a boronate with an electrophile to introduce the desired side chain. nih.gov

Furthermore, the principles of asymmetric synthesis using boronic acid derivatives are well-established. nih.gov Chiral ligands can be employed in transition metal-catalyzed reactions involving boronic acids to induce enantioselectivity, leading to the formation of chiral products, including precursors to alpha-amino acids. researchgate.net

A significant advancement in organic synthesis is the use of boronic acids and their derivatives in iterative carbon-carbon bond-forming reactions. shu.ac.uknih.gov This strategy allows for the sequential and controlled assembly of molecular chains, leading to the rapid construction of complex molecules and oligomers. shu.ac.uknih.gov The process often involves the use of bifunctional building blocks containing a boronic acid (or a protected form like a MIDA boronate) and a reactive handle for the next coupling step. chemrxiv.orgnih.govresearchgate.net

This iterative approach, sometimes referred to as "block chemistry," enables the modular and automated synthesis of small molecules. chemrxiv.orgnih.govresearchgate.net By repeatedly performing a cycle of coupling, purification, and deprotection, chemists can systematically build up molecular complexity. chemrxiv.org The stability and reactivity of the boronic acid group are crucial for the success of these iterative strategies.

Strategic Use as Key Intermediates and Building Blocks in Multi-Step Syntheses

This compound and related boronic acids are frequently employed as key intermediates in multi-step total synthesis of complex natural products and pharmaceuticals. nih.govmit.eduyoutube.com Their stability to a wide range of reaction conditions, coupled with their reliable reactivity in cross-coupling reactions, makes them ideal building blocks. nih.gov

The boronic acid moiety can be carried through multiple synthetic steps, often in a protected form such as an N-methyliminodiacetic acid (MIDA) boronate, which is stable to chromatography and a variety of reagents. nih.gov This allows for the late-stage introduction of the aryl group via a Suzuki-Miyaura coupling, a strategy that enhances the convergence and efficiency of a synthetic route. The ability to transform simple boron-containing starting materials into complex boronic acid building blocks through multi-step pathways has greatly expanded their utility in organic synthesis. nih.gov

Development of Chemoselective Transformations

The reactivity of the boronic acid group can be modulated to achieve chemoselective transformations in molecules with multiple reactive sites. In Suzuki-Miyaura reactions, for instance, the choice of reaction conditions can allow for the selective coupling of an arylboronic acid with one of two different halide leaving groups on a substrate.

Research has shown that by carefully selecting the palladium catalyst, ligands, and base, it is possible to selectively react with a more reactive leaving group (e.g., bromide) in the presence of a less reactive one (e.g., tosylate). This chemoselectivity is crucial for the synthesis of highly functionalized and unsymmetrical molecules, as it allows for the sequential introduction of different aryl groups in a controlled manner. Furthermore, organoboron reagents can be used to direct site-selective functionalization of other parts of a molecule, such as in the arylation of carbohydrate derivatives. scholaris.ca

In-depth Analysis of this compound in Supramolecular and Materials Science Contexts Currently Lacks Specific Research Data

A thorough review of available scientific literature reveals a significant gap in research specifically detailing the role of this compound within the advanced fields of supramolecular chemistry and materials science. While the broader class of arylboronic acids is well-documented for its versatile applications in creating dynamic and functional chemical systems, specific studies focusing on the 3,5-dimethyl-2-methoxy substituted variant are not present in the current body of research.

The intricate fields of dynamic covalent chemistry, supramolecular assembly, and crystal engineering heavily rely on the specific electronic and steric properties of molecular building blocks. Arylboronic acids, in general, are known to participate in reversible covalent interactions, which are fundamental to these areas. However, the precise influence of the methyl and methoxy substituents at the 2, 3, and 5 positions of the phenyl ring on this compound would dictate its unique behavior in forming complex architectures. Without dedicated research, any discussion on its specific applications would be purely speculative.

For instance, the formation of cyclic boronate esters with diols and polyols is a hallmark of boronic acids, leading to applications in sensing and self-healing materials. Similarly, their involvement in iminoboronate and salicylhydroxamic–boronate click chemistries allows for the construction of dynamic and responsive molecular systems. In the realm of crystal engineering, the potential for this compound to form specific hydrogen bonding networks, columnar stacked materials, or self-assembled polymeric structures would be of great interest.

Unfortunately, specific experimental data, including detailed research findings or data tables illustrating these phenomena for this compound, remains unpublished in the accessible scientific literature. The scientific community has extensively studied other isomers, such as 3,5-dimethyl-4-methoxyphenylboronic acid and 3-methoxyphenylboronic acid, but the specific substitution pattern of the requested compound has not been a focus of research in the specified contexts.

Therefore, a detailed article on the role of this compound in supramolecular chemistry and materials science, as outlined by the requested structure, cannot be generated at this time due to the absence of specific research findings. Further investigation and publication in this specific area are needed to provide the scientifically accurate and detailed content required.

Role in Supramolecular Chemistry and Materials Science

Integration into Polymeric and Hydrogel Materials

Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols, a characteristic that is extensively exploited in the design of "smart" polymers and hydrogels that respond to specific stimuli, such as the presence of saccharides. This functionality is crucial for creating materials with dynamic properties. However, a detailed search for research utilizing 3,5-Dimethyl-2-methoxyphenylboronic acid for these purposes did not yield any specific studies.

Boronic Acid-Mediated Polymer–Polymer Interactions

The principle of using boronic acids to mediate interactions between polymer chains typically involves the formation of boronate esters, which can act as dynamic cross-links. This allows for the creation of self-healing materials and stimuli-responsive polymer assemblies. While this is a well-established field for various phenylboronic acid derivatives, there is no specific research available that documents the use of this compound to facilitate such polymer–polymer interactions. General studies often focus on simpler, functionalized phenylboronic acids to achieve these effects. nih.gov

Fabrication of Boron-Containing Hydrogels

Boron-containing hydrogels are a significant area of materials science, particularly for biomedical applications like glucose sensing and controlled drug delivery. These hydrogels are typically synthesized by incorporating boronic acid monomers into a polymer network, which can then interact with diols like glucose. researchgate.net This interaction can alter the hydrogel's physical properties, such as its degree of swelling. A thorough literature search found no specific examples or data related to the fabrication or study of hydrogels synthesized using this compound. Research in this area tends to employ other derivatives where the electronic and steric properties are tailored for specific sensing applications.

Development of Functional Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. Boronic acids were among the first building blocks used to synthesize COFs, typically through the formation of boroxine (B1236090) or boronate ester linkages. researchgate.net These materials are valued for their high surface area, tunable porosity, and potential applications in catalysis, sensing, and gas storage.

Applications in Photocatalytic Organic Conversion

The incorporation of photoactive units into COF structures has led to their investigation as heterogeneous photocatalysts for various organic transformations. nih.govmdpi.com The ordered structure of COFs can facilitate charge separation and transport, which are crucial for efficient photocatalysis. researchgate.net While the development of boronic acid-based or boron-containing COFs for photocatalysis is an active area of research, no studies were found that specifically report the synthesis or photocatalytic application of a COF constructed from this compound. Research in this domain often utilizes building blocks designed to optimize light absorption and electronic properties for specific catalytic reactions, such as hydrogen evolution or CO2 reduction. researchgate.netnih.gov

While the broader class of arylboronic acids plays a vital and expanding role in the development of advanced functional materials, there is a conspicuous lack of published research specifically detailing the use of this compound. Searches across the topics of boronic acid-mediated polymer interactions, boron-containing hydrogels, and functional COFs for photocatalysis did not uncover any studies that utilize this specific compound. Consequently, its potential contributions, unique properties, and performance in these applications remain unexplored within the scientific literature. Future research may yet investigate the utility of the unique substitution pattern of this compound in these cutting-edge areas of materials science.

Computational and Theoretical Studies on 3,5 Dimethyl 2 Methoxyphenylboronic Acid and Boronic Acid Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and properties of molecules. cuny.edu These calculations can predict the stability, energy, and vibrational frequencies of reactants, intermediates, and products. cuny.edu Among the various techniques, Density Functional Theory (DFT) has emerged as a robust and widely used method for studying organic molecules, including boronic acid derivatives.

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov DFT calculations are a common approach for optimizing molecular structures and analyzing the electronic properties of boronic acid derivatives. nih.gov The selection of an appropriate functional, such as B3LYP or M06-2X, and a suitable basis set, like 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. researchgate.netnih.govlongdom.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy required for electronic transitions. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity and a greater tendency for polarization. researchgate.net For substituted phenylboronic acids, this gap is typically in the range of 4-6 eV. longdom.org The substituents on the phenyl ring—in this case, two methyl groups and one methoxy (B1213986) group—would modulate these energy levels through inductive and resonance effects.

Table 1: Representative Frontier Orbital Energies for a Phenylboronic Acid Derivative

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.9
HOMO-LUMO Gap (ΔE)5.6
Note: These values are illustrative and based on typical DFT calculations for substituted phenylboronic acids.

Geometrical optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For phenylboronic acids, a key structural feature is the orientation of the B(OH)₂ group relative to the phenyl ring. nih.gov The molecule can exist in several conformations due to the rotation of the two O-H bonds, typically labeled as anti-syn, syn-anti, syn-syn, and anti-anti conformers. mdpi.comresearchgate.net DFT calculations can determine the relative energies of these conformers, identifying the most stable structure. nih.gov For many substituted phenylboronic acids, the phenyl ring and the boronic acid moiety are found to be nearly coplanar in the lowest energy conformer. nih.gov The presence of a methoxy group at the ortho position in 3,5-Dimethyl-2-methoxyphenylboronic acid could influence this planarity due to steric hindrance or potential intramolecular hydrogen bonding.

Table 2: Typical Optimized Geometrical Parameters for Phenylboronic Acid Derivatives

Bond/AngleParameterTypical Value
Bond LengthB-C1.56 - 1.58 Å
B-O1.36 - 1.37 Å
Bond AngleC-B-O~120°
O-B-O~120°
Dihedral AngleC-C-B-O~0° or ~180°
Note: Data are representative values from computational studies on similar boronic acids. nih.govlongdom.org

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms

AtomPartial Charge (e)
B+0.60
O (of -OH)-0.45
C (attached to B)-0.15
O (of -OCH₃)-0.30
Note: These values are hypothetical representations of charge distribution in a substituted phenylboronic acid.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgrsc.org The properties of these two orbitals are central to understanding a molecule's behavior as a nucleophile or an electrophile. youtube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, dictates its nucleophilic or basic character. youtube.comlibretexts.org Conversely, the LUMO is the orbital that accepts electrons, defining the molecule's electrophilic or acidic nature. youtube.comlibretexts.org An analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal the regions of the molecule most likely to participate in electron donation and acceptance, respectively, thereby predicting its reactivity in various chemical reactions like the Suzuki coupling. mdpi.com

Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O1)π* (C2-C3)2.5
π (C1-C6)σ* (B-O2)1.8
σ (C-H)π* (C=C)0.6
Note: This table presents plausible intramolecular interactions and stabilization energies for a substituted phenylboronic acid, illustrating the type of data obtained from NBO analysis.

Density Functional Theory (DFT) for Electronic Structure Analysis

Molecular Recognition and Binding Interactions

Molecular recognition is fundamental to the biological activity of boronic acids. Their unique ability to form reversible covalent bonds with nucleophilic residues, particularly the hydroxyl group of serine in enzymes, is a key feature exploited in drug design. researchgate.netnih.gov Computational studies are essential for elucidating the energetic and structural details of these interactions.

The interaction between a boronic acid and a biological nucleophile, such as a serine residue in a protease, involves a significant change in the boron atom's geometry and electronic state. nih.gov This process, often called "morphing," sees the boron atom convert from a neutral, trigonal planar sp2 hybridized state to an anionic, tetrahedral sp3 state upon forming a covalent bond. nih.govnih.govfrontiersin.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a particularly powerful technique for studying these reactions within a complex protein environment. nih.govnih.gov In this approach, the reacting species (the boronic acid and the key active site residues) are treated with high-level quantum mechanics, while the rest of the protein and solvent are handled by classical molecular mechanics. This multiscale method accurately models the electronic rearrangements of bond formation and breaking. nih.gov

Time-dependent QM/MM simulations can reproduce the entire enzymatic process, from the initial non-covalent docking of the inhibitor to the formation of the tetrahedral covalent complex. nih.govnih.govfrontiersin.org These simulations show that for a reaction to occur, the distance between the boronic acid's boron atom and the serine's hydroxyl oxygen must decrease to approximately 3 Å or less, facilitating the nucleophilic attack. frontiersin.org

To accurately represent these interactions in classical simulations, specialized force fields are developed. This involves parameterizing the potential energy functions based on high-level QM calculations. For instance, the Morse potential energy function is often used to better describe the stretching of the newly formed B-O bond, as its strength is between that of a typical covalent bond and a non-bonded interaction, making it readily reversible. acs.org

Table 1: QM-Calculated Bond Parameters for Boronic Acid Interactions acs.org
Bond TypeEquilibrium Bond Length (Å)Bond Dissociation Energy (De, kcal·mol−1)Method
B–O (Serine)1.6537.22M06-2X/6-311G
B–C (Aryl)1.50–1.69144–192M06-2X/6-311G

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For boronic acid derivatives, docking studies are critical for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. mdpi.com These studies can reveal key non-covalent and covalent interactions that stabilize the ligand-protein complex.

In studies of phenylboronic acid derivatives as inhibitors of β-lactamases, molecular modeling has shown how substituent placement on the phenyl ring dictates selectivity. For example, ortho-substituted derivatives show higher potency against Class A β-lactamases like KPC-2 and GES-5, whereas meta-substituted derivatives are more active against Class C enzymes like AmpC. mdpi.com

Docking and crystallographic studies reveal the specific interactions responsible for this affinity. In the AmpC active site, a meta-substituted phenylboronic acid forms a covalent bond with the catalytic Ser64 residue. The tetrahedral boronate is further stabilized by a network of strong hydrogen bonds with the backbone nitrogen atoms of Ser64 and Ser319, and the side chain of Tyr150. mdpi.com These specific interactions anchor the inhibitor in the active site and are crucial for its inhibitory potency.

Table 2: Binding Affinities and Interactions of Phenylboronic Acid Derivatives with β-Lactamases mdpi.com
Compound (Substitution)Target EnzymeBinding Affinity (Ki, µM)Key Interacting Residues
Phenylboronic Acid (ortho-derivative)GES-5 (Class A)0.43Ser64 (covalent), Ser319, Tyr150
Phenylboronic Acid (meta-derivative)AmpC (Class C)0.14

Machine Learning Applications in Boronic Acid Design

The integration of machine learning (ML) into computational chemistry offers a transformative approach to molecular design. rsc.org By training algorithms on existing chemical and biological data, ML models can rapidly predict the properties of new molecules, accelerating the discovery of compounds with desired characteristics. arxiv.orgnih.gov

Machine learning models are increasingly being developed to predict the binding affinity and selectivity of ligands, including boronic acid derivatives. rsc.orgnih.gov These models typically use a set of molecular descriptors—numerical representations of a molecule's structural or physicochemical properties—as input to predict a specific endpoint, such as binding affinity (Ki or IC50) or a reactivity metric.

For boron-based Lewis acids, interpretable ML models have been created to predict properties like Fluoride (B91410) Ion Affinity (FIA), which serves as a proxy for Lewis acidity. These models utilize chemically meaningful descriptors, including features computed ab initio and substituent-based parameters (e.g., Hammett parameters), to achieve high predictive accuracy. The use of explainable AI (XAI) techniques allows researchers to understand the key molecular features driving the predicted activity, bridging the gap between computational prediction and chemical intuition.

In a study focused on designing boron-based Lewis acids, a model using Linear Regression achieved a Mean Absolute Error (MAE) of less than 6 kJ·mol⁻¹ in predicting FIA, outperforming more complex "black-box" deep learning models in low-data scenarios. This interpretability helps identify how the nature and position of substituents on a molecular scaffold can be modified to tune the compound's properties.

Table 3: Performance of Machine Learning Models in Boron Chemistry
Model TypeAlgorithmPredicted PropertyKey DescriptorsPerformance MetricReference
Interpretable MLLinear Regression (LR)Fluoride Ion Affinity (FIA)Ab initio features, Hammett parametersMAE < 6 kJ·mol−1 researchgate.net
Binding Affinity PredictionRandom Forest (RF)Protein-Ligand Affinity (pKd/pKi)Fundamental molecular propertiesR2 = 0.76, RMSE = 1.31 rsc.org

Emerging Research Frontiers and Analytical Applications

Chemical Sensing Platforms: A Lack of Specific Application Data

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis for their widespread use in chemical sensors. This interaction is fundamental to the detection of a variety of biologically and environmentally significant molecules. However, specific applications of 3,5-Dimethyl-2-methoxyphenylboronic acid in these areas have not been documented in the scientific literature.

Chemosensors for Saccharides, Glycoproteins, and Polyols

Boronic acid-based chemosensors are a cornerstone of saccharide recognition. The formation of cyclic boronate esters with the cis-diol functionalities of sugars leads to detectable signals, often through fluorescence or colorimetric changes. While numerous studies have explored various substituted phenylboronic acids for this purpose, research detailing the use of this compound as a chemosensor for saccharides, glycoproteins, or polyols is currently absent from the scientific record.

Sensors for Catecholamines, Nucleotides, and Other Diol-Containing Species

The diol moiety is also present in other important biomolecules, including catecholamines (e.g., dopamine, epinephrine) and nucleotides (e.g., ATP, NAD+). Consequently, boronic acid-based sensors have been developed for their detection. Nevertheless, there is no specific research available that demonstrates the application of this compound in the development of sensors for these diol-containing species.

Fluorescent Sensor Development and Sensing Mechanisms

The integration of a boronic acid receptor with a fluorophore is a common strategy for creating fluorescent sensors. Binding of a diol-containing analyte to the boronic acid can modulate the fluorescent properties of the molecule through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer formation. While the general principles are well-established, there are no published studies on the design, synthesis, or sensing mechanisms of fluorescent sensors specifically incorporating the this compound scaffold.

Electrochemical Biosensors Utilizing Boronate Affinity

Boronate affinity has also been harnessed in the development of electrochemical biosensors. These sensors can be fabricated by immobilizing boronic acid derivatives onto electrode surfaces, allowing for the detection of diol-containing analytes through changes in electrochemical signals. A review of the current literature indicates that this compound has not been specifically investigated or reported for use in such electrochemical biosensing platforms.

Derivatization Agents for Advanced Analytical Techniques: An Unexplored Avenue

The reaction of boronic acids with chiral diols to form diastereomeric boronate esters is a known method for the determination of enantiomeric excess using Nuclear Magnetic Resonance (NMR) spectroscopy. The resulting diastereomers exhibit distinct NMR signals, allowing for their quantification.

Determination of Enantiomeric Excess in Nuclear Magnetic Resonance Spectroscopy

The use of chiral derivatizing agents is a powerful technique in NMR for resolving enantiomers. While various boronic acids have been employed for this purpose, there is a lack of specific research demonstrating the use of this compound as a derivatizing agent for the determination of enantiomeric excess of chiral compounds by NMR spectroscopy.

Applications in Chromatographic and Electrophoretic Separations

Boronic acids are pivotal in the field of separation science, primarily through a technique known as boronate affinity chromatography (BAC). nih.gov This method leverages the unique ability of the boronic acid group to form reversible covalent ester bonds with molecules containing cis-1,2- or -1,3-diol functionalities. researchgate.net This interaction is highly pH-dependent; in aqueous solutions under basic conditions, the trigonal planar boronic acid hydroxylates to a more reactive tetrahedral boronate anion, which readily forms cyclic esters with diols. researchgate.netnih.gov Acidic conditions reverse this process, allowing for the capture and release of target molecules. researchgate.net

This principle is widely applied for the selective separation and enrichment of a vast array of biologically significant molecules, including saccharides, glycoproteins, ribonucleosides, and catecholamines. nih.govrsc.orgnih.gov Materials functionalized with boronic acids, such as polymeric beads or monolithic columns, act as the stationary phase to capture these diol-containing analytes from complex mixtures. acs.orgacs.org

While direct experimental data on this compound in BAC is not extensively documented, its structural characteristics allow for informed predictions of its behavior. The binding affinity and optimal pH for separation are critically dependent on the acid dissociation constant (pKa) of the boronic acid. researchgate.netresearchgate.net Substituents on the phenyl ring significantly influence the pKa. Electron-withdrawing groups tend to lower the pKa, enhancing binding at or near physiological pH (around 7.4), which is often desirable to maintain the structural integrity of biomolecules. nih.gov

The methoxy (B1213986) and methyl groups on this compound are generally considered electron-donating, which would be expected to increase the pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8). researchgate.net A higher pKa necessitates more alkaline conditions to achieve efficient binding, which could be a limitation for pH-sensitive analytes. However, the steric hindrance provided by the ortho-methoxy and adjacent meta-methyl group could introduce unique selectivity, potentially favoring smaller saccharides or altering the binding kinetics with glycoproteins.

The table below illustrates the effect of different substituents on the pKa of phenylboronic acid and the corresponding binding affinity for saccharides, providing a framework for understanding the potential performance of derivatives like this compound.

Phenylboronic Acid DerivativeSubstituent EffectApproximate pKaRelative Binding Affinity at Neutral pH
Phenylboronic acidReference8.8Low
3-Nitrophenylboronic acidStrongly Electron-Withdrawing7.1High
4-Carboxyphenylboronic acidElectron-Withdrawing8.0Moderate
3-Acetamidophenylboronic acidWeakly Electron-Withdrawing8.5Low-Moderate
3-Methoxyphenylboronic acidElectron-Donating~9.0Very Low

This table presents representative data compiled from various sources to illustrate the general trends in pKa and binding affinity. researchgate.netresearchgate.netnih.gov The values are approximate and can vary with experimental conditions.

Novel Catalytic Applications

Arylboronic acids are emerging as highly versatile catalysts in organic synthesis, particularly in the development of environmentally benign, metal-free reactions. rsc.org Their catalytic activity often stems from their nature as mild Lewis acids, capable of activating substrates towards nucleophilic attack.

Development of Metal-Free Organocatalytic Systems

The quest for sustainable chemistry has propelled the development of organocatalysis, where small organic molecules replace traditional metal-based catalysts. Arylboronic acids have been successfully employed as catalysts in a variety of metal-free transformations, including dehydrative reactions that form C-C, C-O, and C-N bonds, with water as the only byproduct. acs.orgacs.org For instance, certain arylboronic acids have been shown to catalyze the dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols. acs.orgresearchgate.net

The catalytic efficacy of an arylboronic acid in these systems is influenced by both its Lewis acidity and the steric environment around the boron atom. acs.org The structure of this compound is particularly noteworthy in this context. The electron-donating methoxy and methyl groups would decrease its intrinsic Lewis acidity compared to electron-deficient arylboronic acids like tris(pentafluorophenyl)borane. acs.org However, the significant steric hindrance imposed by the ortho-methoxy group could play a crucial role in conferring unique selectivity in asymmetric catalysis. nih.gov Sterically hindered catalysts can create a chiral pocket that favors the formation of one enantiomer over another, a highly desirable feature in pharmaceutical synthesis. nih.govresearchgate.net

While specific applications of this compound as an organocatalyst are still an emerging area of research, its potential can be inferred from studies on similarly structured compounds. The table below summarizes the performance of various arylboronic acids in a representative metal-free catalytic reaction.

Arylboronic Acid CatalystReaction TypeKey FeatureTypical Yield
Pentafluorophenylboronic acidDehydrative C-AlkylationHigh Lewis Acidity>95%
Phenylboronic acidDehydrative AmidationModerate Lewis Acidity70-85%
2-Iodophenylboronic acidDehydrative EtherificationOrtho-substituent effect~90%
3,5-Bis(trifluoromethyl)phenylboronic acidFriedel-Crafts AlkylationHigh Lewis Acidity>90%

This table provides illustrative examples of arylboronic acids used in metal-free organocatalysis, with data synthesized from relevant literature. acs.orgacs.org

Industrial and Resource Extraction Applications of Boronic Acid Derivatives

The selective binding properties of boronic acids extend beyond analytical applications to large-scale industrial processes, particularly in resource extraction and purification. Boronic acid-functionalized polymers and membranes are being explored for the targeted removal and recovery of valuable compounds from complex mixtures. rsc.org

A significant industrial application is the separation of sugars, such as the extraction of fructose (B13574) from high-fructose corn syrup, which also contains glucose. nd.edugoogle.com Fructose has a higher binding affinity for boronic acids than glucose, enabling its selective removal. nd.eduresearchgate.net This separation can be achieved using chromatographic methods with boronate-functionalized resins or through liquid-liquid extraction and supported liquid membrane systems where a boronic acid derivative acts as a carrier. rsc.orgnd.edu

Furthermore, boronic acid-functionalized materials have been developed for the selective extraction of other valuable or contaminating molecules from aqueous solutions. This includes the solid-phase extraction of cis-diol-containing catecholamines from biological samples and the removal of fluoroquinolone residues from environmental water. nih.govrsc.org These applications highlight the potential of boronic acids in pharmaceutical purification and environmental remediation.

The suitability of this compound for such applications would depend on the stability of the functionalized material and the binding efficiency under industrial process conditions. The hydrophobicity imparted by the methyl and methoxy groups could enhance its solubility in organic phases used in liquid-liquid extraction or membrane systems, potentially improving extraction efficiency.

The following table shows the separation selectivity for fructose over glucose using different boronic acid-based extraction systems, demonstrating the industrial potential of this class of compounds.

Boronic Acid SystemExtraction MethodpHFructose/Glucose Selectivity
Phenylboronic acid derivative in NPOEHollow Fiber Supported Liquid Membrane7.4~20
Poly(4-vinylphenylboronic acid) resinChromatography8.5High
3,4-Dichlorophenylboronic acid with Aliquat 336Liquid-Liquid Extraction8.597% Fructose Extraction
Boronic acid-functionalized magnetic nanoparticlesMagnetic Solid-Phase Extraction8.5High (for Catecholamines)

Data in this table is based on findings from studies on various boronic acid-based extraction systems to illustrate typical performance. nd.edugoogle.comresearchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,5-dimethyl-2-methoxyphenylboronic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Miyaura borylation, where halogenated precursors (e.g., 3,5-dimethyl-2-methoxybromobenzene) react with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key variables include reaction temperature (80–100°C), solvent (dioxane or THF), and ligand choice. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is critical to achieve >97% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Look for characteristic peaks: aromatic protons (δ 6.5–7.2 ppm), methoxy group (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm).
  • ¹¹B NMR : A single peak near δ 30–35 ppm confirms boronic acid functionality.
  • X-ray crystallography (using SHELX software ) may resolve ambiguities in stereoelectronic properties.

Q. What are the primary applications of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The boronic acid group enables C–C bond formation with aryl/heteroaryl halides. Its methoxy and methyl substituents influence electronic and steric effects, making it useful in synthesizing:

  • Pharmaceuticals (e.g., kinase inhibitors).
  • Functional materials (e.g., OLED precursors).
    Optimal reaction conditions involve Pd(OAc)₂, K₂CO₃ in DMF/H₂O (3:1), and microwave-assisted heating (120°C, 30 min) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethyl and 2-methoxy groups impact reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric hindrance : The 3,5-dimethyl groups reduce coupling efficiency with bulky substrates (e.g., ortho-substituted aryl halides), requiring larger ligand systems (e.g., XPhos).
  • Electronic effects : The electron-donating methoxy group increases boronic acid nucleophilicity but may slow oxidative addition with electron-deficient partners. DFT calculations (e.g., Gaussian 16) can model these interactions .

Q. What strategies mitigate boronic acid self-condensation (deborylation) during storage or reactions?

  • Methodological Answer :

  • Storage : Keep at 0–6°C under inert gas (Ar/N₂) to prevent oxidation.
  • Stabilizers : Add 1–5% hydroquinone or BHT to inhibit radical-mediated degradation.
  • Reaction design : Use excess base (e.g., Cs₂CO₃) to deprotonate the boronic acid, reducing protodeboronation .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity profiles : Use HPLC-MS to identify trace byproducts (e.g., boroxines).
  • Catalyst-ligand mismatch : Screen ligands (e.g., SPhos vs. XPhos) with kinetic studies (e.g., in situ IR monitoring).
  • Solvent effects : Compare polar aprotic (DMSO) vs. non-polar (toluene) solvents to optimize turnover frequency .

Q. What computational tools predict the compound’s behavior in non-traditional coupling reactions (e.g., Chan-Lam coupling)?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) models interactions with copper catalysts.
  • DFT simulations (B3LYP/6-31G*) calculate transition-state energies for oxidative addition steps.
  • Machine learning (Schrödinger’s ML-based Catalyst Design) identifies optimal ligand-metal pairs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.